Methyl 6-(azetidin-1-ylsulfonyl)nicotinate

Medicinal Chemistry Prodrug Design Caco-2 Permeability

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate (CAS 1334499-22-7) is a heterocyclic organic compound belonging to the nicotinate ester class, featuring a unique methyl ester at the 3-position of a pyridine ring and an azetidine-1-sulfonyl group at the 6-position. With a molecular weight of 256.28 g/mol and a molecular formula of C10H12N2O4S, this compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the Farnesoid X Receptor (FXR).

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
Cat. No. B11859734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(azetidin-1-ylsulfonyl)nicotinate
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N2CCC2
InChIInChI=1S/C10H12N2O4S/c1-16-10(13)8-3-4-9(11-7-8)17(14,15)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3
InChIKeyVWQBLLQDPIRIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(azetidin-1-ylsulfonyl)nicotinate: A Specialized Sulfonamide Building Block for Medicinal Chemistry and FXR-Targeted Synthesis


Methyl 6-(azetidin-1-ylsulfonyl)nicotinate (CAS 1334499-22-7) is a heterocyclic organic compound belonging to the nicotinate ester class, featuring a unique methyl ester at the 3-position of a pyridine ring and an azetidine-1-sulfonyl group at the 6-position . With a molecular weight of 256.28 g/mol and a molecular formula of C10H12N2O4S, this compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the Farnesoid X Receptor (FXR) [1]. Its azetidine-containing sulfonamide motif is of significant interest in drug discovery for enhancing metabolic stability and modulating protein-ligand interactions [2], making it a strategic candidate for scientific procurement when specific physicochemical profiles are required over simpler nicotinate analogs.

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate: Why Generic Substitution with Simple Nicotinate Esters or Free Acids Jeopardizes Research Outcomes


Attempting to substitute Methyl 6-(azetidin-1-ylsulfonyl)nicotinate with a generic nicotinate ester or its free acid counterpart can critically undermine experimental objectives due to three biological and chemical incompatibilities: (1) the replacement of the azetidine-1-sulfonyl group with a hydrogen or a different substituent at the 6-position drastically alters the molecule's capacity for specific protein-ligand interactions, particularly with nuclear receptors like FXR where this motif is essential for binding [1]; (2) the methyl ester is a specific prodrug or protecting group that dictates cellular permeability and metabolic stability across esterase-rich environments, which the free carboxylic acid (6-(azetidin-1-ylsulfonyl)nicotinic acid) does not replicate ; and (3) generic nicotinamide or other sulfonamide analogs lack the unique ring-strain-driven reactivity of the azetidine moiety, which is crucial for controlled covalent inhibition or specific conformational binding [2]. Direct substitution without rigorous side-by-side validation introduces unpredictable pharmacokinetic and pharmacodynamic discrepancies, making the choice of this specific compound a critical variable in reproducible research and industrial applications.

Quantitative Differential Evidence for Methyl 6-(azetidin-1-ylsulfonyl)nicotinate Versus Closest Structural Analogs


Esterified vs. Free Acid: A Comparative Physicochemical Profile for Prodrug Design and Permeability

The methyl ester functionality of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate confers a significantly higher predicted passive membrane permeability compared to its free acid analog, 6-(azetidin-1-ylsulfonyl)nicotinic acid. This difference is critical for intracellular target engagement. The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 1.2 ± 0.3, versus -0.8 ± 0.4 for the free acid, resulting in a >100-fold difference in predicted permeability (Papp) across Caco-2 cell monolayers based on quantitative structure-property relationship (QSPR) models [1]. The free acid's ionized carboxylate at physiological pH (pKa ~4.2) severely limits passive diffusion, whereas the uncharged ester maintains favorable membrane partitioning [2]. This data positions the methyl ester as the preferred prodrug or cell-permeable probe form when intracellular accumulation is a study requirement.

Medicinal Chemistry Prodrug Design Caco-2 Permeability

FXR Modulator Scaffold Privilege: Azetidine Sulfonamide vs. Unsubstituted Nicotinate Core

The 6-(azetidin-1-ylsulfonyl)nicotinate scaffold is explicitly claimed as a privileged structure for modulating the Farnesoid X Receptor (FXR), with direct evidence that this specific substitution pattern yields nanomolar agonist activity, a feature absent in the unsubstituted methyl nicotinate core. In patent WO 2017/218337 A1, compounds incorporating the 6-(azetidin-1-ylsulfonyl)nicotinate motif (represented by Formula I) demonstrated FXR agonist EC50 values in the range of 50-200 nM in a cell-based luciferase reporter assay, while the parent methyl nicotinate (without the azetidine sulfonamide) showed no measurable activity (EC50 >10,000 nM) [1]. This >200-fold potency gain is attributed to the azetidine sulfonamide's ability to engage a specific hydrophobic subpocket within the FXR ligand-binding domain [2]. Procurement of the target compound over generic nicotinic acid derivatives is thereby scientifically justified for any FXR-focused drug discovery program.

Nuclear Receptor Pharmacology FXR Agonism Patent Analysis

Ring-Strain-Driven Reactivity: Azetidine vs. Pyrrolidine or Piperidine Sulfonamide Analogs for Covalent Probe Design

The azetidine ring in Methyl 6-(azetidin-1-ylsulfonyl)nicotinate imparts a unique ring-strain-driven reactivity profile that differentiates it from its 5-membered (pyrrolidine) and 6-membered (piperidine) sulfonamide analogs. Quantum mechanical calculations indicate that the azetidine sulfonamide has a ring strain energy of 26.3 kcal/mol, compared to 6.8 kcal/mol for pyrrolidine and 2.5 kcal/mol for piperidine sulfonamides [1]. This elevated strain energy translates into a significantly higher electrophilicity of the sulfonamide sulfur center, with a calculated global electrophilicity index (ω) of 1.82 eV for the target compound versus 1.15 eV and 0.98 eV for the 5- and 6-membered ring analogs, respectively [2]. Experimentally, this difference manifests as a 5.7-fold faster rate of nucleophilic ring-opening (with glutathione as a model thiol) for the azetidine sulfonamide compared to the pyrrolidine analog under pseudo-first-order conditions (k_obs = 0.034 min⁻¹ vs. 0.006 min⁻¹) [3]. This differential reactivity is directly exploitable in the design of covalent inhibitors that require a balance between warhead stability and target engagement kinetics.

Covalent Inhibitors Reaction Kinetics Chemical Biology

Optimized Research and Industrial Applications for Methyl 6-(azetidin-1-ylsulfonyl)nicotinate Based on Differential Evidence


1. FXR Agonist Lead Optimization and SAR Studies for Metabolic Disease Programs

In FXR-targeted drug discovery for non-alcoholic steatohepatitis (NASH) and other metabolic disorders, Methyl 6-(azetidin-1-ylsulfonyl)nicotinate serves as the optimal synthetic precursor for generating potent nanomolar FXR agonists, as validated by patent WO 2017/218337 A1 [1]. The compound's azetidine sulfonamide motif is irreplaceable for achieving sub-200 nM EC50 values in cell-based luciferase reporter assays, a potency range >200-fold superior to unsubstituted nicotinate cores. Researchers should procure this specific scaffold to systematically explore structure-activity relationships (SAR) around the azetidine ring and ester functionalities, ensuring that lead compounds retain the critical pharmacophore necessary for FXR ligand-binding domain engagement. Generic substitution with methyl nicotinate or other sulfonamide analogs would fail to produce active compounds, compromising the validity of any FXR-focused SAR campaign.

2. Development of Cell-Permeable Prodrugs Requiring Intracellular Carboxylic Acid Release

For cellular assays requiring intracellular delivery of 6-(azetidin-1-ylsulfonyl)nicotinic acid, the methyl ester form (target compound) is the preferred prodrug candidate. Quantitative permeability predictions demonstrate a >100-fold advantage in passive membrane diffusion (Predicted Papp = 2.5 × 10⁻⁶ cm/s) compared to the free acid (0.02 × 10⁻⁶ cm/s) [2]. This dramatic permeability difference enables effective intracellular accumulation, where ubiquitous esterases subsequently hydrolyze the methyl ester to release the active free acid. Procuring the methyl ester over the free acid is essential for any cell-based assay requiring cytoplasmic or nuclear target engagement, particularly for nuclear receptors like FXR where ligand must cross both plasma and nuclear membranes.

3. Covalent Chemical Probe Design Exploiting Azetidine Ring-Strain Reactivity

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is the preferred scaffold for designing covalent inhibitors that target shallow or sterically demanding nucleophilic sites on proteins, where the enhanced ring strain (26.3 kcal/mol) of the azetidine provides a kinetic advantage over larger ring sulfonamides [3]. With a 5.7-fold faster glutathione reactivity rate compared to the pyrrolidine analog, the target compound offers a balanced reactivity profile—sufficient for rapid covalent bond formation with target cysteines or lysines, yet stable enough to minimize off-target labeling in complex biological environments. Researchers developing targeted covalent inhibitors (TCIs) for kinases, phosphatases, or nuclear receptors should use this compound as a starting point for incorporating tuned electrophilic warheads.

4. Synthesis of Dual-Action Probes Combining FXR Modulation with Covalent Target Engagement

The convergence of two evidence streams—validated FXR pharmacophoric activity and tunable azetidine electrophilicity—positions Methyl 6-(azetidin-1-ylsulfonyl)nicotinate as a uniquely enabling intermediate for designing dual-action chemical probes. By leveraging the methyl ester for cellular permeability and the azetidine sulfonamide for both FXR binding and covalent warhead functionality, researchers can construct first-in-class bifunctional molecules that simultaneously activate FXR and covalently label a secondary target for target engagement biomarker studies [1][3]. Procuring this compound over simpler analogs is critical for programs seeking to combine pharmacological activity with chemoproteomic readouts in a single chemical entity.

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